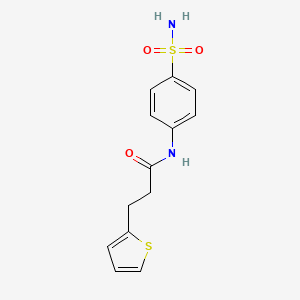![molecular formula C18H15NO2S B12136476 3-[(4-Methylphenyl)methyl]-5-(phenylmethylene)-1,3-thiazolidine-2,4-dione](/img/structure/B12136476.png)
3-[(4-Methylphenyl)methyl]-5-(phenylmethylene)-1,3-thiazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(4-méthylphényl)méthyl]-5-(phénylméthylène)-1,3-thiazolidine-2,4-dione est un composé hétérocyclique qui contient un cycle thiazolidine. Ce composé est intéressant en raison de ses activités biologiques potentielles et de ses applications dans divers domaines tels que la chimie médicinale et la science des matériaux.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la 3-[(4-méthylphényl)méthyl]-5-(phénylméthylène)-1,3-thiazolidine-2,4-dione implique généralement la condensation d'aldéhydes appropriés avec des dérivés de la thiazolidine-2,4-dione. Une méthode courante implique la réaction du chlorure de 4-méthylbenzyle avec la thiazolidine-2,4-dione en présence d'une base telle que l'hydroxyde de sodium. La réaction est généralement réalisée dans un solvant organique tel que l'éthanol sous reflux .
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé ne sont pas bien documentées dans la littérature. La synthèse à grande échelle impliquerait probablement l'optimisation des conditions réactionnelles mentionnées ci-dessus pour maximiser le rendement et la pureté tout en minimisant les coûts et l'impact environnemental.
Analyse Des Réactions Chimiques
Types de réactions
La 3-[(4-méthylphényl)méthyl]-5-(phénylméthylène)-1,3-thiazolidine-2,4-dione peut subir diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé pour former des sulfoxydes ou des sulfones.
Réduction : Les réactions de réduction peuvent convertir le composé en ses dérivés de thiazolidine correspondants.
Substitution : Les cycles aromatiques du composé peuvent subir des réactions de substitution électrophile.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et l'acide m-chloroperbenzoïque.
Réduction : Des agents réducteurs tels que l'hydrure de lithium aluminium ou le borohydrure de sodium sont généralement utilisés.
Substitution : Les réactions de substitution électrophile utilisent souvent des réactifs tels que le brome ou l'acide nitrique en conditions acides.
Principaux produits formés
Oxydation : Sulfoxydes et sulfones.
Réduction : Dérivés de thiazolidine.
Substitution : Composés aromatiques halogénés ou nitrés.
Applications De Recherche Scientifique
La 3-[(4-méthylphényl)méthyl]-5-(phénylméthylène)-1,3-thiazolidine-2,4-dione a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme élément constitutif dans la synthèse de molécules plus complexes.
Biologie : Étudié pour son potentiel en tant qu'agent antimicrobien et anticancéreux.
Médecine : Étudié pour ses effets thérapeutiques potentiels dans le traitement de diverses maladies.
Mécanisme d'action
Le mécanisme d'action de la 3-[(4-méthylphényl)méthyl]-5-(phénylméthylène)-1,3-thiazolidine-2,4-dione implique son interaction avec des cibles moléculaires spécifiques. Dans les systèmes biologiques, il peut interagir avec des enzymes ou des récepteurs, conduisant à l'inhibition ou à l'activation de voies spécifiques. Par exemple, il peut inhiber certaines enzymes impliquées dans la prolifération des cellules cancéreuses, conduisant à l'apoptose ou à l'arrêt du cycle cellulaire .
Mécanisme D'action
The mechanism of action of 3-[(4-Methylphenyl)methyl]-5-(phenylmethylene)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to apoptosis or cell cycle arrest .
Comparaison Avec Des Composés Similaires
Composés similaires
Thiazolidine-2,4-dione : Un composé parent présentant des caractéristiques structurales similaires.
5-((2-chloro-6-méthylquinolin-3-yl)méthylène)-3-((1,3-dioxoisoindolin-2-yl)méthyl)thiazolidine-2,4-dione : Un dérivé présentant une activité biologique accrue.
Unicité
La 3-[(4-méthylphényl)méthyl]-5-(phénylméthylène)-1,3-thiazolidine-2,4-dione est unique en raison de son motif de substitution spécifique, qui peut conférer des activités biologiques et une réactivité chimique distinctes par rapport aux autres dérivés de thiazolidine .
Propriétés
Formule moléculaire |
C18H15NO2S |
|---|---|
Poids moléculaire |
309.4 g/mol |
Nom IUPAC |
(5E)-5-benzylidene-3-[(4-methylphenyl)methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C18H15NO2S/c1-13-7-9-15(10-8-13)12-19-17(20)16(22-18(19)21)11-14-5-3-2-4-6-14/h2-11H,12H2,1H3/b16-11+ |
Clé InChI |
IKZTWEDSPREIPW-LFIBNONCSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)CN2C(=O)/C(=C\C3=CC=CC=C3)/SC2=O |
SMILES canonique |
CC1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=CC=C3)SC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5Z)-5-{[3-(3-chloro-4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12136401.png)
![Biphenyl-4-carboxylic acid [2-(1H-benzoimidazol-2-yl)-5-methyl-2H-pyrazol-3-yl]-amide](/img/structure/B12136406.png)

![ethyl 2-amino-1-(2,5-difluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B12136416.png)

![4-methyl-3-[(naphthalen-1-ylmethyl)sulfanyl]-5-(thiophen-2-yl)-4H-1,2,4-triazole](/img/structure/B12136422.png)
![2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide](/img/structure/B12136432.png)
![5-(4-Ethoxyphenyl)-3-[(4-fluorophenyl)methylthio]-1,2,4-triazole-4-ylamine](/img/structure/B12136438.png)

![2-[(3-chlorobenzyl)sulfanyl]-5,6-dimethyl-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12136447.png)
![5-(4-Tert-butylphenyl)-2-[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12136456.png)


![(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)-5-[3-(3-methylbutoxy)phenyl]pyrrolidine-2,3-dione](/img/structure/B12136485.png)
